molecular formula C21H26N3O+ B13739240 ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine CAS No. 2870-28-2

ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine

Cat. No.: B13739240
CAS No.: 2870-28-2
M. Wt: 336.4 g/mol
InChI Key: IDCQHGIACKVLCK-UHFFFAOYSA-N
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Description

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining ethanol, azepine, and benzodiazepine moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves multiple steps, including the formation of azepine and benzodiazepine rings. One common approach is the multicomponent heterocyclization reaction, which allows for the efficient construction of the azepine scaffold . This method often involves the use of cerium(IV) ammonium nitrate (CAN) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically relies on one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . The use of multicomponent reactions is also prevalent in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds containing a seven-membered nitrogen-containing ring.

    Benzodiazepines: Compounds with a fused benzene and diazepine ring system.

    Oxazepines: Compounds with an oxygen and nitrogen in a seven-membered ring.

    Thiazepines: Compounds with a sulfur and nitrogen in a seven-membered ring.

Uniqueness

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is unique due to its combination of ethanol, azepine, and benzodiazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2870-28-2

Molecular Formula

C21H26N3O+

Molecular Weight

336.4 g/mol

IUPAC Name

ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine

InChI

InChI=1S/C19H20N3.C2H6O/c1-2-8-14-22(13-7-1)19-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)21-19;1-2-3/h3-6,9-13H,1-2,7-8,14H2,(H,20,21);3H,2H2,1H3/q+1;

InChI Key

IDCQHGIACKVLCK-UHFFFAOYSA-N

Canonical SMILES

CCO.C1CCC=[N+](CC1)C2=NC3=CC=CC=C3C4=CC=CC=C4N2

Origin of Product

United States

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